1-(4-methylphenyl)-5-oxo-N-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxamide
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Overview
Description
1-(4-methylphenyl)-5-oxo-N-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrrolidine ring, a carboxamide group, and a 4-methylphenyl group
Preparation Methods
The synthesis of 1-(4-methylphenyl)-5-oxo-N-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-methylphenyl group: This step may involve Friedel-Crafts alkylation or acylation reactions.
Attachment of the propan-2-yloxy group: This can be done through etherification reactions.
Formation of the carboxamide group: This step may involve the reaction of an amine with a carboxylic acid derivative.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, pressure, and choice of solvents and catalysts are crucial for the efficiency of the synthesis.
Chemical Reactions Analysis
1-(4-methylphenyl)-5-oxo-N-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction pathway and conditions.
Scientific Research Applications
1-(4-methylphenyl)-5-oxo-N-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxamide has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating certain diseases.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-5-oxo-N-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
1-(4-methylphenyl)-5-oxo-N-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxamide can be compared with similar compounds such as:
1-Methyl-3-phenylpropylamine: This compound has a similar phenyl group but differs in its amine functionality.
2-Propanone, 1-(4-hydroxy-3-methoxyphenyl): This compound has a similar propanone structure but differs in its hydroxy and methoxy groups.
1,1’-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol]: This compound has a similar propan-2-ol structure but differs in its naphthalen-1-yloxy groups.
Properties
Molecular Formula |
C18H26N2O3 |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)-5-oxo-N-(3-propan-2-yloxypropyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H26N2O3/c1-13(2)23-10-4-9-19-18(22)15-11-17(21)20(12-15)16-7-5-14(3)6-8-16/h5-8,13,15H,4,9-12H2,1-3H3,(H,19,22) |
InChI Key |
CHQZBEOYZLZLPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCCCOC(C)C |
Origin of Product |
United States |
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